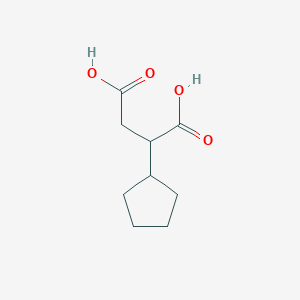
2-Cyclopentylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylbutanedioic acid is an organic compound with the molecular formula C10H16O4 It is a dicarboxylic acid featuring a cyclopentyl group attached to a butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylbutanedioic acid typically involves the reaction of cyclopentyl derivatives with butanedioic acid precursors. One common method includes the alkylation of cyclopentyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often involve the use of strong bases such as sodium ethoxide and subsequent acidic workup to isolate the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the carbon-carbon bonds necessary for the synthesis of this compound. These methods are optimized for large-scale production, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The cyclopentyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Cyclopentylbutanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid groups can form hydrogen bonds with enzymes, influencing their activity. Additionally, the cyclopentyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Cyclopentylacetic acid: Similar in structure but with a shorter carbon chain.
Cyclopentylpropanoic acid: Another related compound with a different carbon chain length.
Cyclopentylmethanol: A related alcohol derivative.
Uniqueness: 2-Cyclopentylbutanedioic acid is unique due to its specific combination of a cyclopentyl group and a butanedioic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6053-61-8 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2-cyclopentylbutanedioic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RMCKVLJGPLHPSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)

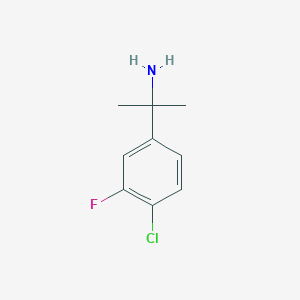
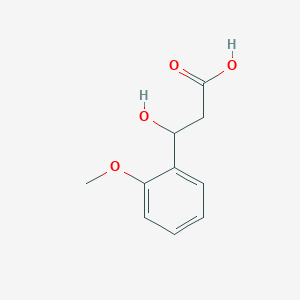

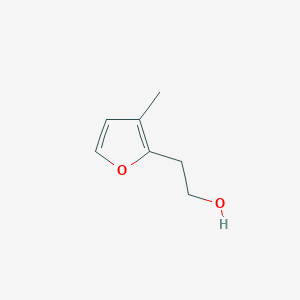
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)

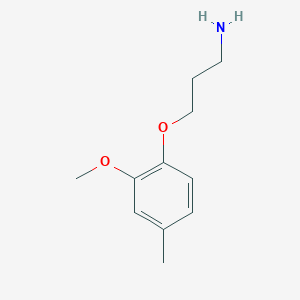
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

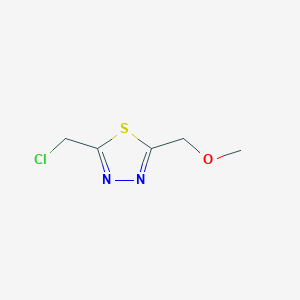
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
